Cas no 313-05-3 (Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-)
313-05-3 structure
Product Name:Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-
CAS No:313-05-3
MF:C25H44N2O
MW:388.629667282104
CID:313458
PubChem ID:10023199
Update Time:2025-04-19
Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)- Chemical and Physical Properties
Names and Identifiers
-
- Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-
- Azacosterol
- Diazasterol
- Ornitrol
- 17beta-([(3-Dimethylamino)propyl]methylamino)androst-5-en-3beta-ol
- A)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
- UNII-EPT876J73A
- ANDROST-5-EN-3-OL, 17-((3-(DIMETHYLAMINO)PROPYL)METHYLAMINO)-, (3.BETA.,17.BETA.)-
- SCHEMBL219117
- 17-beta-((3-(Dimethylamino)propyl)methylamino)androst-5-en-3-beta-ol
- Androst-5-en-3-ol, 17-((3-(dimethylamino)propyl)methylamino)-, (3-beta,17-beta)-
- AKOS025401578
- CHEMBL1615357
- AZACOSTEROL [MI]
- DTXSID1058509
- (3Beta,17beta)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
- 20,25-Diazacholesterol
- ANDROST-5-EN-3-beta-OL, 17-beta-((3-(DIMETHYLAMINO)PROPYL)METHYLAMINO)-
- (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- AC-22386
- (3,17)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
- Androst-5-en-3-ol, 17-((3-(dimethylamino)propyl)methylamino)-, (3beta,17beta)-
- Azacosterol [INN]
- Azacosterolum [INN-Latin]
- EPT876J73A
- 313-05-3
- cent,17
- 17.BETA.-((3-(DIMETHYLAMINO)-PROPYL)METHYLAMINO)ANDROST-5-EN-3.BETA.-OL
- Q4832015
- 20,25 Diazacholesterol
- (3
- Azacosterolum
- IMD 760
-
- Inchi: 1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1
- InChI Key: FMTFZYKYVZBISL-HUVRVWIJSA-N
- SMILES: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@H](CC[C@H]21)N(C)CCCN(C)C
Computed Properties
- Exact Mass: 388.34500
- Monoisotopic Mass: 388.345
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 601
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 26.7A^2
Experimental Properties
- Density: 1.04
- Melting Point: 146-148°
- Boiling Point: 490.6°Cat760mmHg
- Flash Point: 210.4°C
- Refractive Index: 1.553
- PSA: 26.71000
- LogP: 4.56220
- Specific Rotation: D -54.5°
313-05-3 (Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-) Related Products
- 80-78-4(solanidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent